molecular formula C18H18N4O2S B2473009 (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1798401-79-2

(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No.: B2473009
CAS No.: 1798401-79-2
M. Wt: 354.43
InChI Key: UNRCFGCXMRBAHL-CSKARUKUSA-N
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Description

(E)-2-Methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidine scaffold. Its structure includes a tetrahydropyridine ring (6,7,8,9-tetrahydro), a 2-methyl substituent, and a styrylsulfonyl group at position 7 in the (E)-configuration. The styrylsulfonyl moiety (a sulfone-linked styrene group) distinguishes it from related derivatives and may influence its physicochemical and biological properties.

Properties

IUPAC Name

4-methyl-11-[(E)-2-phenylethenyl]sulfonyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-14-11-18-19-12-16-13-21(9-7-17(16)22(18)20-14)25(23,24)10-8-15-5-3-2-4-6-15/h2-6,8,10-12H,7,9,13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRCFGCXMRBAHL-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydropyrido-pyrimidine core with a styrylsulfonyl substituent. This unique configuration may contribute to its biological activity by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. It may interact with proteins such as poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms in cancer cells.
  • In Vitro Studies : In vitro assays demonstrated that the compound effectively induces apoptosis in various cancer cell lines. For example, it showed IC50 values in the nanomolar range against breast cancer cell lines harboring BRCA mutations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Preliminary studies suggest favorable absorption characteristics and distribution profiles in vivo.
  • Toxicity Profiles : Toxicological assessments reveal that the compound has a tolerable safety profile at therapeutic doses.

Case Studies

  • Study on BRCA Mutant Cells :
    • A study evaluated the effects of this compound on BRCA mutant breast cancer cells. Results showed significant inhibition of cell growth with an EC50 of approximately 5 nM.
  • Combination Therapy :
    • Investigations into combination therapies indicated enhanced efficacy when used alongside traditional chemotherapeutics such as cisplatin and temozolomide. The synergistic effects were attributed to complementary mechanisms of action.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeTarget Cell LineIC50/EC50 (nM)
AnticancerCell ProliferationBRCA1/2 Mutant Cells5
Apoptosis InductionFlow CytometryMCF-710
PARP InhibitionEnzymatic AssayPARP1/2Ki = 1.2

Comparison with Similar Compounds

Structural Analogues

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a-p)
  • Core Structure : Shares the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine backbone but replaces the tetrahydropyridine ring with a ketone group at position 4.
  • Substituents : Derivatives include hydroxylamine or methoxyamine at position 7 instead of styrylsulfonyl.
  • Synthesis: Prepared via reaction of hydroxylamine/methoxyamine with ethyl 7-dimethylaminovinyl pyrazolo[1,5-a]pyrimidin-6-carboxylates .
  • Bioactivity: None showed significant antimicrobial activity against Gram-positive/-negative bacteria or fungi .
6-Benzenesulfonyl-pyrazolo[1,5-a]pyrimidines (8d, 8e)
  • Core Structure : Pyrazolo[1,5-a]pyrimidine with benzenesulfonyl and arylazo substituents.
  • Substituents : 8d (3-(2-chloro-phenylazo)) and 8e (3-(3-methoxy-phenylazo)) differ in substituent electronic profiles.
  • Synthesis : Condensation reactions in DMF under ice-cooling conditions.
  • Bioactivity : Moderate antimicrobial activity (e.g., 8e showed MS m/z 624 and activity against tested strains) .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (10, 14)
  • Core Structure : Fused pyrazolo-triazolo-pyrimidine system.
  • Substituents : Thio-linked glycosyl (14) or dihydroxypropyl (10) groups.
  • Synthesis: Reacted with benzaldehyde in acetonitrile or tetra-O-acetyl-D-glucopyranosyl derivatives.
  • Physicochemical Data : Compound 14 exhibited a melting point of 160–161°C and IR absorption at 1738 cm⁻¹ (C=O), indicating high polarity .

Key Comparative Data

Compound Class Core Structure Key Substituents Synthesis Method Bioactivity/Properties
Target Compound Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine 2-Methyl, 7-(styrylsulfonyl) (E) Likely sulfonation of precursor Unknown (predicted antimicrobial)
Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones (4a-p) Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one 7-Hydroxylamine/methoxyamine Reaction with hydroxylamine derivatives No antimicrobial activity
6-Benzenesulfonyl-pyrazolo[1,5-a]pyrimidines (8d, 8e) Pyrazolo[1,5-a]pyrimidine 6-Benzenesulfonyl, 3-arylazo Condensation in DMF Moderate antimicrobial activity
Pyrazolo-triazolo-pyrimidines (14) Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Glucosyl-thio, p-tolylamino Acetonitrile-based glycosylation High polarity, no reported bioactivity

Analysis of Substituent Effects

  • Styrylsulfonyl vs.
  • Tetrahydropyridine vs.
  • Synthetic Complexity : The styrylsulfonyl group likely requires multi-step synthesis (e.g., sulfonation followed by styrene coupling), contrasting with simpler condensations used for arylazo derivatives (8d/8e) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine?

  • Methodological Answer : The synthesis typically involves a multi-step protocol starting with pyrazolo[1,5-a]pyrimidine core functionalization. For example:

Core Formation : React 2-acetylpyridine derivatives with dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediates .

Sulfonation : Introduce the styrylsulfonyl group at position 7 using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

Cyclization : Achieve tetrahydropyrido[3,4-e]pyrimidine ring closure via acid-catalyzed or thermal cyclization .

  • Key Characterization : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity (e.g., styrylsulfonyl group placement) and X-ray crystallography for absolute stereochemical confirmation .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • Spectroscopy : 1H^1H-NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and 13C^{13}C-NMR (e.g., δ 160–165 ppm for pyrimidine carbons) to verify substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • X-ray Diffraction : Resolve stereochemical ambiguities, particularly the (E)-configuration of the styrylsulfonyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during sulfonation at position 7?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonyl chloride reactivity, while non-polar solvents reduce competing side reactions .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize over-sulfonation .
  • Catalysis : Use catalytic iodine or Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution to position 7 .
  • Monitoring : Employ TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) to track reaction progress .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability assays (e.g., MTT) to distinguish direct target effects from off-target toxicity .
  • Stereochemical Purity : Verify (E)-configuration via NOESY NMR or X-ray, as (Z)-isomers may exhibit divergent activity .
  • Impurity Profiling : Use HPLC-MS to detect trace byproducts (e.g., desulfonated derivatives) that could skew biological results .

Q. What computational modeling approaches are suitable for predicting this compound’s binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase ATP-binding pockets) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the styrylsulfonyl group .
  • QSAR Analysis : Corlate electronic parameters (e.g., Hammett σ values) with inhibitory potency to guide structural modifications .

Comparative Synthesis Data

Step Reagents/Conditions Yield Key Characterization Reference
Core FormationDMF-DMA, 80°C, 12 h65–75%1H^1H-NMR (δ 2.5–3.1 ppm for CH3_3)
SulfonationStyrylsulfonyl chloride, pyridine, 0°C50–60%13C^{13}C-NMR (δ 125–130 ppm for SO2_2)
CyclizationHCl/EtOH, reflux, 6 h70–80%X-ray crystallography (CCDC entry)

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